Cas no 1008021-91-7 (N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide)

N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide structure
1008021-91-7 structure
Product name:N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide
CAS No:1008021-91-7
MF:C17H26N4O3
MW:334.413343906403
CID:6271323
PubChem ID:4825126

N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide
    • AKOS034415220
    • 1008021-91-7
    • EN300-26684964
    • AB00989138-01
    • Z50920751
    • Inchi: 1S/C17H26N4O3/c1-12(2)6-9-16(3)14(23)21(15(24)20-16)10-13(22)19-17(11-18)7-4-5-8-17/h12H,4-10H2,1-3H3,(H,19,22)(H,20,24)
    • InChI Key: SAKKGVAVZWVPEL-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(CCC(C)C)NC(N1CC(NC1(C#N)CCCC1)=O)=O

Computed Properties

  • Exact Mass: 334.20049070g/mol
  • Monoisotopic Mass: 334.20049070g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 586
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: 1.6

N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26684964-0.05g
N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide
1008021-91-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide

Comprehensive Overview of N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide (CAS 1008021-91-7)

The compound N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide, identified by its CAS number 1008021-91-7, is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a cyanocyclopentyl group and a dioxoimidazolidin core, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymatic pathways, which aligns with current trends in precision medicine and personalized therapeutics.

In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in AI-driven drug discovery and computational chemistry. The structural complexity of N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide positions it as a candidate for virtual screening and molecular docking studies. This aligns with frequently searched topics such as "how to optimize drug-like properties in small molecules" and "role of heterocyclic compounds in medicinal chemistry." Its imidazolidinone moiety, in particular, is a recurring motif in bioactive compounds, further enhancing its relevance.

The synthesis of CAS 1008021-91-7 involves multi-step organic reactions, including cyclization and amide coupling, which are widely discussed in academic and industrial forums. Researchers often search for "efficient synthetic routes for complex acetamides" or "green chemistry approaches to heterocyclic synthesis," making this compound a practical case study. Additionally, its physicochemical properties, such as solubility and stability, are critical for formulation scientists exploring drug delivery systems and bioavailability enhancement.

From a commercial perspective, N-(1-cyanocyclopentyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide is available through specialized chemical suppliers, catering to the growing market for high-purity research chemicals. Its applications extend to proteomics and biomarker research, where it may serve as a reference standard or a building block for more complex derivatives. The compound's molecular weight and logP value are frequently analyzed in QSAR studies, a hot topic in predictive toxicology and ADMET profiling.

In conclusion, CAS 1008021-91-7 represents a versatile and scientifically valuable compound with broad implications in modern chemistry and life sciences. Its integration into high-throughput screening platforms and fragment-based drug design underscores its potential to address unmet medical needs. As the scientific community continues to explore its properties, this compound is poised to contribute to breakthroughs in targeted therapy and molecular pharmacology.

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